molecular formula C16H19BrN4O3S B2915765 2-(2-(4-((4-bromophenyl)sulfonyl)piperazin-1-yl)ethyl)pyridazin-3(2H)-one CAS No. 1396852-01-9

2-(2-(4-((4-bromophenyl)sulfonyl)piperazin-1-yl)ethyl)pyridazin-3(2H)-one

Cat. No.: B2915765
CAS No.: 1396852-01-9
M. Wt: 427.32
InChI Key: WYBUWKNLFUKAKA-UHFFFAOYSA-N
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Description

2-(2-(4-((4-Bromophenyl)sulfonyl)piperazin-1-yl)ethyl)pyridazin-3(2H)-one is a pyridazinone derivative featuring a 4-bromophenylsulfonyl-substituted piperazine moiety linked via an ethyl chain to the pyridazinone core. Pyridazinones are heterocyclic compounds with diverse pharmacological activities, including anti-inflammatory, kinase inhibitory, and receptor agonist/antagonist effects . The sulfonyl group enhances metabolic stability and modulates electronic properties, while the 4-bromophenyl substituent may influence lipophilicity and target binding .

Properties

IUPAC Name

2-[2-[4-(4-bromophenyl)sulfonylpiperazin-1-yl]ethyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BrN4O3S/c17-14-3-5-15(6-4-14)25(23,24)20-11-8-19(9-12-20)10-13-21-16(22)2-1-7-18-21/h1-7H,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYBUWKNLFUKAKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCN2C(=O)C=CC=N2)S(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BrN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(4-((4-bromophenyl)sulfonyl)piperazin-1-yl)ethyl)pyridazin-3(2H)-one typically involves multiple steps:

    Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Introduction of the Piperazine Ring: The piperazine ring can be introduced via nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the pyridazinone core.

    Attachment of the Bromophenyl Sulfonyl Group: This step involves the sulfonylation of the piperazine ring with 4-bromobenzenesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-(4-((4-bromophenyl)sulfonyl)piperazin-1-yl)ethyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

2-(2-(4-((4-bromophenyl)sulfonyl)piperazin-1-yl)ethyl)pyridazin-3(2H)-one has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Material Science: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2-(4-((4-bromophenyl)sulfonyl)piperazin-1-yl)ethyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets. The bromophenyl sulfonyl group can interact with proteins or enzymes, potentially inhibiting their activity. The piperazine ring may enhance the compound’s binding affinity to its targets, while the pyridazinone core can contribute to its overall stability and reactivity.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Substituent on Piperazine Pyridazinone Substituents Key Biological Activity Reference
Target Compound 4-Bromophenylsulfonyl Ethyl linker Not explicitly reported (assumed FPR modulation)
Ethyl 2-(3-(4-(4-chlorophenyl)piperazin-1-yl)-6-oxopyridazin-1(6H)-yl)acetate 4-Chlorophenyl Ethoxycarbonylmethyl Acetylcholinesterase inhibition
6-(4-Methylphenyl)-2-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]pyridazin-3-one 4-Methyl p-Tolyl Kinase inhibition (structural analog)
2-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-(morpholin-4-yl)-4-phenylpyridazin-3(2H)-one 4-Fluorophenyl Phenyl, morpholinyl Crystallographically characterized
N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide N/A (non-piperazine) 4-Methoxybenzyl FPR2-specific agonist

Key Observations :

  • Halogen Effects : The 4-bromophenylsulfonyl group in the target compound likely increases steric bulk and electron-withdrawing effects compared to 4-chlorophenyl () or 4-fluorophenyl () analogs. This may enhance receptor binding specificity or metabolic stability .
  • Sulfonyl vs.
  • Receptor Selectivity: Unlike the FPR2-specific agonist in (methoxybenzyl-substituted pyridazinone), the target compound’s piperazine-sulfonyl motif may favor mixed FPR1/FPR2 activity, as seen in related ligands .

Anti-inflammatory and Kinase Modulation

  • : A pyridazinone analog with a 4-methylphenyl group exhibited potent anti-inflammatory activity (IC50 = 11.6 μM against LPS-induced macrophage inflammation). The target compound’s bromophenylsulfonyl group may enhance this activity due to increased lipophilicity .
  • : Yhhu3813, a pyridazinone with a fluorinated indole and quinoline-piperazine chain, showed kinase inhibitory properties. The target compound’s simpler structure may lack kinase targeting but could prioritize receptor-based mechanisms .

Crystallographic and Physicochemical Properties

  • : A fluorophenylpiperazinyl pyridazinone derivative crystallized in a triclinic system (space group P1) with distinct unit cell parameters (a = 8.9168 Å, b = 10.7106 Å). The target compound’s bromine atom (atomic radius ~1.14 Å) may induce larger crystal packing distortions compared to fluorine (~0.64 Å) .

Biological Activity

2-(2-(4-((4-bromophenyl)sulfonyl)piperazin-1-yl)ethyl)pyridazin-3(2H)-one is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The compound has the molecular formula C21H24BrN3O4SC_{21}H_{24}BrN_3O_4S and features a complex structure that includes a piperazine ring, a bromophenylsulfonyl group, and a pyridazinone moiety. The synthesis typically involves:

  • Formation of the Sulfonamide : The reaction of 4-bromobenzenesulfonyl chloride with piperazine in the presence of a base (e.g., triethylamine).
  • Esterification : The resulting sulfonamide is reacted with ethyl chloroacetate to yield the final product.

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Properties : Studies have shown that derivatives of piperazine compounds possess significant antimicrobial activity, which may extend to this specific compound.
  • Anti-inflammatory Effects : The compound's ability to inhibit phosphodiesterase enzymes (PDEs), particularly PDE4, suggests potential applications in treating inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD) .
  • Anticancer Activity : Preliminary studies indicate that related compounds may exhibit cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and DU145 (prostate cancer) .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Inhibition of PDEs : By inhibiting PDE4, the compound can increase intracellular levels of cyclic AMP (cAMP), leading to reduced inflammation and improved respiratory function .
  • Cellular Signaling Modulation : The sulfonyl group may interact with various biological molecules, potentially modulating their activity and influencing signaling pathways involved in cell proliferation and apoptosis.

Case Studies

Several studies have investigated the biological activity of similar compounds:

  • PDE Inhibition Studies : A novel PDE4 inhibitor demonstrated effective anti-inflammatory properties in animal models, suggesting that modifications to the piperazine structure could enhance efficacy .
  • Anticancer Screening : Research on pyrazole derivatives has shown promising results against cancer cell lines, indicating that structural similarities might provide insights into the anticancer potential of this compound .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialSignificant activity against various pathogens
Anti-inflammatoryInhibition of PDE4 leading to reduced inflammation
AnticancerCytotoxic effects on A549 and DU145 cell lines

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